molecular formula C22H22N4O B6064809 2-[4-[[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]-4-pyridin-3-yl-1H-pyrimidin-6-one

2-[4-[[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]-4-pyridin-3-yl-1H-pyrimidin-6-one

Cat. No.: B6064809
M. Wt: 358.4 g/mol
InChI Key: GEPMWEZAQFSKBE-LPHOPBHVSA-N
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Description

2-[4-[[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]-4-pyridin-3-yl-1H-pyrimidin-6-one is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The presence of multiple functional groups, including a pyridine ring, a pyrimidine ring, and a bicyclic azabicycloheptane moiety, makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]-4-pyridin-3-yl-1H-pyrimidin-6-one typically involves multiple steps, including the formation of the azabicycloheptane core and the subsequent attachment of the pyridine and pyrimidine rings. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]-4-pyridin-3-yl-1H-pyrimidin-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-[[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]-4-pyridin-3-yl-1H-pyrimidin-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a modulator of biological pathways and as a probe for studying receptor-ligand interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-[[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]-4-pyridin-3-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific biological context and the target receptors involved.

Comparison with Similar Compounds

Similar Compounds

    2-azabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure and exhibit similar chemical reactivity.

    Pyridine and pyrimidine derivatives: Compounds containing these rings have comparable electronic properties and can undergo similar types of reactions.

Uniqueness

What sets 2-[4-[[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]-4-pyridin-3-yl-1H-pyrimidin-6-one apart is the combination of these structural elements in a single molecule, providing a unique platform for diverse chemical and biological applications.

Properties

IUPAC Name

2-[4-[[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]-4-pyridin-3-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c27-21-11-20(18-2-1-9-23-12-18)24-22(25-21)17-6-3-15(4-7-17)13-26-14-16-5-8-19(26)10-16/h1-4,6-7,9,11-12,16,19H,5,8,10,13-14H2,(H,24,25,27)/t16-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPMWEZAQFSKBE-LPHOPBHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CC3=CC=C(C=C3)C4=NC(=CC(=O)N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H]1CN2CC3=CC=C(C=C3)C4=NC(=CC(=O)N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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